molecular formula C23H22ClFN2O4S B2831712 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide CAS No. 451483-82-2

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide

Cat. No.: B2831712
CAS No.: 451483-82-2
M. Wt: 476.95
InChI Key: VPSUSICUOZUAPM-UHFFFAOYSA-N
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Description

5-(N-(4-Chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a synthetic small molecule of interest in medicinal chemistry and early-stage pharmacological research. Its structure incorporates a sulfamoyl group and a benzamide core, motifs frequently found in compounds designed to modulate enzyme activity . The 4-ethoxyphenyl moiety is a common pharmacophore that can influence a compound's binding affinity and metabolic stability . The specific arrangement of the 4-chlorophenethyl and fluorine substituents suggests potential for targeted interaction with various biological macromolecules. Researchers may investigate this compound as a potential inhibitor for enzymes such as Histone Deacetylases (HDACs), given that similar benzamide-containing structures are known to possess such activity . Furthermore, the presence of a sulfonamide group indicates that this compound could be explored in research related to carbonic anhydrases or other metalloenzymes . As a research chemical, it serves as a valuable tool for probing biological pathways and for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-[2-(4-chlorophenyl)ethylsulfamoyl]-N-(4-ethoxyphenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN2O4S/c1-2-31-19-9-7-18(8-10-19)27-23(28)21-15-20(11-12-22(21)25)32(29,30)26-14-13-16-3-5-17(24)6-4-16/h3-12,15,26H,2,13-14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSUSICUOZUAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)S(=O)(=O)NCCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonation of 4-chlorophenethylamine using chlorosulfonic acid to form the corresponding sulfonamide.

    Coupling with 4-Ethoxyphenylamine: The sulfonamide intermediate is then coupled with 4-ethoxyphenylamine under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Introduction of the Fluorobenzamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonamide group, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or other reduced derivatives.

Scientific Research Applications

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives are known to be effective.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound in chemical biology to probe the function of specific proteins or pathways.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. The fluorobenzamide moiety may enhance binding affinity and specificity, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their properties:

Compound ID/Name Substituents/Modifications Molecular Weight (g/mol) Key Biological Activities/Properties Source
Target Compound 4-Cl-phenethyl sulfamoyl, 4-EtO-phenyl, 2-F-benzamide 442.51 Not explicitly reported (structural focus)
5-{[2-(4-Chlorophenyl)ethyl]sulfamoyl}-N-(4-ethylphenyl)-2-fluorobenzamide 4-Cl-phenethyl sulfamoyl, 4-Et-phenyl (vs. 4-EtO-phenyl in target) ~440 (estimated) Structural similarity; ethyl vs. ethoxy alters lipophilicity
Compound 4r (N-(3,4-Difluorophenyl)-5-(N-(N,N-dimethylsulfamoyl)sulfamoyl)-2-fluorobenzamide) N,N-dimethylsulfamoyl, 3,4-diF-phenyl - HBV capsid assembly modulation; synthesized as triethylamine salt
Compound 5o (2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-benzamide) 4-Cl-phenyl sulfamoyl, 2-methyl-5-nitro group - Potent α-glucosidase/α-amylase inhibition (antidiabetic potential)
Compound 30 (5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide) 3-F-phenyl sulfamoyl, salicylamide core - PD-L1 inhibition (57.15%); low cytotoxicity
LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) Benzyl-methyl sulfamoyl, 4-MeO-benzyl-oxadiazole - Antifungal (C. albicans); thioredoxin reductase inhibition

Key Structural and Functional Insights

Substituent Effects on Activity
  • Electron-Withdrawing Groups (Cl, F, CF₃): Chlorine and fluorine atoms enhance binding affinity to hydrophobic pockets in target proteins (e.g., PD-L1, HBV capsid proteins) .
  • Ethoxy vs. Ethyl/Methoxy Groups:

    • The 4-ethoxyphenyl group in the target compound may improve metabolic stability compared to 4-ethylphenyl () due to reduced oxidation susceptibility.
    • Methoxy groups (e.g., in LMM5, ) enhance antifungal activity by facilitating interactions with fungal enzyme active sites .
  • Salicylamide scaffolds (compound 30, ) exhibit higher PD-L1 inhibition (57.15%) compared to benzamide derivatives, suggesting core structure impacts activity .

Biological Activity

5-(N-(4-chlorophenethyl)sulfamoyl)-N-(4-ethoxyphenyl)-2-fluorobenzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

  • Molecular Formula : C24H24ClN3O2S
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various cellular processes. The presence of the fluorine atom enhances lipophilicity, which can improve membrane permeability and bioavailability.

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth in S. aureus
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction of inflammatory markers in vitro
Enzyme InhibitionInhibition of specific enzymes related to cancer metabolism

Case Studies

  • Antimicrobial Activity : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating its potential as an antibacterial agent.
  • Anticancer Properties : Research indicated that this compound could induce apoptosis in various cancer cell lines, including breast and colon cancer cells. It was observed that treatment with the compound resulted in increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a mechanism that promotes cell death in malignant cells.
  • Anti-inflammatory Effects : In vitro studies showed that the compound could significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship indicates that modifications on the aromatic rings and the sulfonamide group can significantly influence the biological activity of the compound. For instance, substituents on the phenyl rings can enhance or diminish activity depending on their electronic and steric properties.

Q & A

Q. How can formulation challenges (e.g., low bioavailability) be mitigated?

  • Methodology :
  • Nanoformulation : Encapsulate in PLGA nanoparticles (characterize via DLS and TEM).
  • Prodrugs : Synthesize phosphate esters for enhanced solubility.
  • Permeation enhancers : Co-administer with sodium caprate in oral delivery studies .

Q. What methods validate target specificity in complex biological systems?

  • Methodology :
  • Chemical proteomics : Use photoaffinity probes with clickable handles for pull-down/MS identification.
  • Kinome profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler).
  • Animal models : Test efficacy in xenografts with/without CRISPR-mediated target knockout .

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